Norleual (TFA)

Description

Historical Trajectories and Foundational Discoveries Pertaining to Norleual (TFA)

The story of Norleual is rooted in the broader history of research into the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. The discovery of angiotensin IV (AngIV), a hexapeptide fragment of angiotensin II, and its specific binding site, the AT4 receptor, in 1992 opened a new avenue of investigation into the biological roles of this peptide beyond its predecessors. nih.gov Initial research focused on the procognitive and neuroprotective effects of AngIV and its analogs. wsu.edu

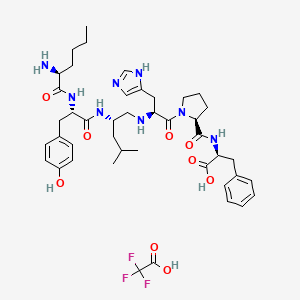

The development of Norleual, a modified AngIV analog with the structure Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, stemmed from efforts to create more metabolically stable and potent ligands to probe the function of the AT4 receptor. wsu.edunih.gov However, a pivotal shift in understanding came from the work of the Harding laboratory. Their research revealed that the biological effects of Norleual and similar AngIV analogs might not be mediated by the AT4 receptor, which was identified as the insulin-regulated aminopeptidase (B13392206) (IRAP), but rather through an entirely different mechanism. nih.govfrontiersin.org

A key 2010 publication by Yamamoto et al. demonstrated that Norleual acts as a potent inhibitor of the HGF/c-Met signaling pathway, with an IC50 in the picomolar range. nih.gov This discovery was based on the structural homology found between Norleual and the hinge region of HGF. nih.gov The synthesis of Norleual for these studies was carried out by Syngene, a contract research organization, and it was purified and characterized in the Harding laboratory. nih.gov This foundational work repositioned Norleual from a neuroscience research tool to a significant lead compound in the study of c-Met-driven pathologies, particularly cancer.

Conceptual Frameworks and Significance of Aldehyde Compounds in Synthesis and Biochemistry

Aldehydes are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom. nih.gov This functional group imparts a high degree of reactivity, making aldehydes versatile intermediates in organic synthesis. wikipedia.org They readily undergo nucleophilic addition reactions, oxidations to carboxylic acids, and reductions to alcohols, forming the basis for a vast array of chemical transformations. wikipedia.org

In biochemistry, aldehydes play crucial roles in numerous metabolic pathways. mdpi.com For instance, glyceraldehyde-3-phosphate is a key intermediate in glycolysis, the central pathway for energy production. mdpi.com The aldehyde functionality is also found in biomolecules like retinal, which is essential for vision. nih.gov The reactivity of aldehydes allows them to form covalent bonds with biological macromolecules, a property that is both vital for certain biological functions and a mechanism for toxicity in other contexts. mdpi.com

The incorporation of an aldehyde group into a peptide, creating a peptide aldehyde, is a strategic approach in medicinal chemistry to design potent enzyme inhibitors. nih.gov The electrophilic aldehyde can form a reversible covalent bond with nucleophilic residues, such as the serine or cysteine in the active site of a protease, mimicking the transition state of peptide bond cleavage and leading to potent inhibition. wikipedia.orgnih.gov This makes peptide aldehydes a valuable class of compounds for targeting enzymes involved in various diseases. nih.gov

Positioning of Norleual (TFA) within Contemporary Organic Synthesis and Biological Chemistry

Norleual (TFA) occupies a unique position in contemporary research as a highly potent and specific peptide-based inhibitor of the c-Met receptor. The c-Met pathway, when abnormally activated, plays a crucial role in tumor growth, invasion, angiogenesis, and metastasis, making it a prime target for cancer therapy. aacrjournals.org A number of small molecule tyrosine kinase inhibitors (TKIs) targeting c-Met, such as capmatinib (B1663548) and tepotinib, have been developed and have seen clinical application. conceptlifesciences.com

Norleual distinguishes itself from many of these TKIs by its peptidic nature and its picomolar inhibitory concentration (IC50 of 3 pM), which is significantly more potent than many small molecule inhibitors. nih.govnih.gov Its mechanism, mimicking the hinge region of the natural ligand HGF, offers a different approach to receptor inhibition compared to ATP-competitive TKIs. nih.gov

The synthesis of peptide aldehydes like Norleual remains an active area of research in organic chemistry, with efforts focused on improving efficiency, scalability, and stereochemical control. wikipedia.org The use of trifluoroacetic acid (TFA) in the purification of Norleual is standard practice in peptide chemistry, where it serves as an ion-pairing agent in reverse-phase chromatography and forms a stable salt with the final product.

The table below provides a comparative overview of Norleual (TFA) and other selected c-Met inhibitors.

| Compound | Type | Mechanism of Action | Reported Potency (IC50) | Development Stage |

| Norleual (TFA) | Peptide Aldehyde | HGF/c-Met inhibitor | 3 pM nih.govnih.gov | Preclinical nih.gov |

| Capmatinib | Small Molecule TKI | c-Met inhibitor | ~1 nM | Approved conceptlifesciences.com |

| Tepotinib | Small Molecule TKI | c-Met inhibitor | ~2 nM | Approved conceptlifesciences.com |

| Tivantinib | Small Molecule TKI | c-Met inhibitor | ~350 nM | Clinical Trials nih.gov |

This table is for illustrative purposes and potency values can vary based on the assay conditions.

Overview of Major Research Domains and Open Questions for Norleual (TFA) Investigation

The primary research domain for Norleual (TFA) is currently in oncology . Its ability to potently inhibit HGF-dependent c-Met signaling makes it a valuable tool for studying c-Met-driven cancers and a potential therapeutic candidate. nih.gov Research has shown its efficacy in inhibiting cell proliferation, migration, and invasion in various cancer cell lines, as well as suppressing angiogenesis and tumor colonization in preclinical models. nih.gov

While its initial focus was on neuroscience due to its origin as an Angiotensin IV analog, and while AngIV analogs have been explored for cognitive enhancement, the discovery of its potent c-Met inhibition has largely shifted its primary research application. nih.govwsu.edu However, the role of the HGF/c-Met system in the central nervous system is an area of growing interest, suggesting potential future applications for Norleual in neurodegenerative diseases. frontiersin.org

Despite the promising preclinical data, several open questions and challenges remain for the investigation and potential development of Norleual (TFA):

Clinical Translation: A significant hurdle is the translation of the potent in vitro and in vivo preclinical findings into clinical efficacy. The development of peptide-based drugs faces challenges such as metabolic instability, rapid clearance, and poor oral bioavailability. nih.govfrontiersin.org

Drug Resistance: A common challenge with targeted cancer therapies, including c-Met inhibitors, is the development of drug resistance. conceptlifesciences.com Future research needs to explore potential resistance mechanisms to Norleual and strategies to overcome them, possibly through combination therapies.

Pharmacokinetics and Delivery: The pharmacokinetic profile of Norleual in larger animal models and eventually in humans needs to be thoroughly characterized. Developing effective delivery systems to ensure the compound reaches its target tissue in sufficient concentrations is a critical area of investigation. nih.gov

Long-term Safety and Off-Target Effects: While appearing highly specific for c-Met, comprehensive studies are required to fully understand the long-term safety profile and any potential off-target effects of Norleual.

Comparative Efficacy: Rigorous head-to-head studies comparing the efficacy and safety of Norleual with existing small molecule c-Met inhibitors would be necessary to establish its potential clinical advantages.

Properties

Molecular Formula |

C43H59F3N8O9 |

|---|---|

Molecular Weight |

889.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H58N8O7.C2HF3O2/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27;3-2(4,5)1(6)7/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56);(H,6,7)/t30-,32-,33-,34-,35-,36-;/m0./s1 |

InChI Key |

BQHFHCGHTPQPOO-FIVFGVFCSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for Norleual Tfa and Its Precursors

Stereoselective Synthesis of Enantiopure Norleual (TFA)

Asymmetric Catalysis in Aldehyde Formation

The formation of chiral aldehydes often relies on catalytic methods that can selectively create new stereocenters. These methods can be broadly categorized into metal-catalyzed and organocatalyzed approaches.

Metal-Catalyzed Approaches: Transition metal complexes, often coordinated with chiral ligands, are widely employed for enantioselective transformations. Palladium, rhodium, copper, and gold catalysts have shown significant utility in forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol. For instance, palladium catalysis has been instrumental in asymmetric α-arylation and α-allylation of aldehydes, yielding products with high enantioselectivities mdpi.com. Rhodium catalysts, particularly those employing chiral ligands like Phebox, have demonstrated efficacy in reductive aldol (B89426) reactions, affording products with excellent diastereomeric and enantiomeric excesses scielo.brscielo.br. Gold(III) complexes coordinated with BINOL ligands have also been utilized for the enantioselective cycloisomerization of ortho-alkynylbenzaldehydes mdpi.com.

Organocatalytic Approaches: Metal-free organocatalysis has emerged as a powerful alternative, leveraging small organic molecules to induce chirality. Chiral amines, such as proline and its derivatives, are well-established catalysts for reactions like the aldol and Mannich reactions, often proceeding via enamine or iminium ion intermediates libretexts.orgmpg.de. For example, (S)-α-methyl proline has been used to achieve intramolecular α-alkylation of aldehydes with high yields and enantioselectivities, reaching up to 95% ee mpg.de. Other organocatalysts, including N-heterocyclic carbenes (NHCs) and chiral ammonium (B1175870) salts, have also been developed for various asymmetric transformations, such as the sulfonylation of aldehydes frontiersin.org and the asymmetric hydrogenation of α,β-unsaturated aldehydes using molecular oxygen as a green oxidant mpg.deacs.org. Pyrrolidine-based organocatalysts have shown promise in the Michael addition of aldehydes to nitroolefins, achieving up to 85% ee beilstein-journals.org.

Data Table 1: Examples of Metal-Catalyzed Asymmetric Aldehyde Synthesis

| Catalyst System | Substrate Type | Reaction Type | Typical Yield (%) | Typical ee (%) | Reference Snippet |

|---|---|---|---|---|---|

| Pd-chiral ligand | Aldehydes | α-Arylation | High | High (e.g., >90%) | mdpi.com |

| Rh-chiral ligand (e.g., Phebox) | Aldehydes | Reductive Aldol | Good to High | High (e.g., >90%) | scielo.br, scielo.br |

| Au(III)-BINOL complex | ortho-alkynylbenzaldehydes | Cycloisomerization | High | High (e.g., 94%) | mdpi.com |

Data Table 2: Examples of Organocatalyzed Asymmetric Aldehyde Synthesis

| Catalyst | Substrate Type | Reaction Type | Typical Yield (%) | Typical ee (%) | Reference Snippet |

|---|---|---|---|---|---|

| (S)-α-methyl proline | Aldehydes | Intramolecular α-alkylation | High (e.g., 92%) | High (e.g., 95%) | mpg.de |

| Chiral Ammonium Salt | α,β-unsaturated aldehydes | Hydrogenation | High | High (e.g., 92%) | mpg.de, acs.org |

| Pyrrolidine-based organocatalyst | Aldehydes | Michael Addition | Good | Up to 85% | beilstein-journals.org |

Enzymatic Approaches to Stereospecific Norleual (TFA) Production

Biocatalysis offers a highly selective and environmentally friendly route to chiral compounds. Enzymes can catalyze reactions with exceptional regio- and stereoselectivity under mild conditions, making them ideal for producing complex chiral molecules like Norleual (TFA).

Data Table 3: Enzymatic Synthesis of Chiral Aldehydes

| Enzyme Class / Specific Enzyme | Substrate Type | Reaction Type | Key Features / Advantages | Reference Snippet |

|---|---|---|---|---|

| Aldehyde Dehydrogenases | Aldehydes | Oxidation to Carboxylic Acids | Chemoselective, mild conditions, uses O2 | uva.nl |

| Styrene Oxide Isomerase (SOI) | Aryl Epoxides | Meinwald Rearrangement to α-aryl Aldehydes | Generates reactive aldehyde intermediates | nih.gov |

| Ketoreductases (KREDs) | Ketones | Reduction to Alcohols | Stereoselective | researchgate.net, mdpi.com |

Protecting Group Strategies and Aldehyde Stability Considerations in Norleual (TFA) Synthesis

Aldehydes are highly reactive functional groups, susceptible to various transformations. In multi-step syntheses, it is often necessary to temporarily mask the aldehyde functionality to prevent unwanted side reactions.

Common Protecting Groups: Acetals and thioacetals are the most frequently employed protecting groups for aldehydes and ketones ntu.edu.sgmasterorganicchemistry.comlibretexts.orglibretexts.orgpearson.comtcichemicals.comwillingdoncollege.ac.inmasterorganicchemistry.com.

Formation: These groups are typically formed by reacting the aldehyde with an alcohol (or a diol to form cyclic acetals) in the presence of an acid catalyst masterorganicchemistry.comlibretexts.orgpearson.comtcichemicals.comwillingdoncollege.ac.inmasterorganicchemistry.com.

Stability: Acetals exhibit excellent stability towards basic conditions, nucleophiles, and reducing agents, allowing for selective manipulation of other functional groups within a molecule ntu.edu.sgmasterorganicchemistry.comlibretexts.orglibretexts.orgpearson.comtcichemicals.comwillingdoncollege.ac.inmasterorganicchemistry.com.

Deprotection: Acetals can be readily removed under mild aqueous acidic conditions masterorganicchemistry.comlibretexts.orglibretexts.orgpearson.comtcichemicals.comwillingdoncollege.ac.inmasterorganicchemistry.com. Thioacetals offer broader stability, including resistance to mild acidic conditions, and are typically deprotected using heavy metal salts ntu.edu.sgtcichemicals.comwillingdoncollege.ac.in.

Aldehyde Stability: Aldehydes themselves possess a polar carbonyl group and, if α-hydrogens are present, can undergo enolization, making them reactive species britannica.comlibretexts.org.

Considerations for Norleual (TFA) Synthesis: The presence of "TFA" in Norleual (TFA) may indicate the involvement of trifluoroacetic acid (TFA) in its synthesis or as a counterion. TFA is a significantly stronger acid than acetic acid vaia.comwikipedia.orgmdpi.com. If TFA is utilized as a reagent, solvent, or catalyst during the synthesis, it would likely cause the rapid deprotection of acetal (B89532) or ketal protecting groups. Therefore, careful consideration of the timing and choice of protecting groups is crucial when TFA is part of the synthetic route.

Data Table 4: Stability of Common Aldehyde Protecting Groups

| Protecting Group | Formation Conditions | Stability Towards: | Deprotection Conditions | Reference Snippet |

|---|---|---|---|---|

| Acetals (e.g., cyclic) | Alcohol/Diol + Acid Catalyst | Bases, Nucleophiles, Reducing Agents | Aqueous Acid | ntu.edu.sg, masterorganicchemistry.com, libretexts.org, libretexts.org, pearson.com, tcichemicals.com, willingdoncollege.ac.in, masterorganicchemistry.com |

Modern Advances and Green Chemistry Principles in Norleual (TFA) Production

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, aiming for sustainability, efficiency, and reduced environmental impact.

Sustainable Oxidants and Atom Economy: The use of molecular oxygen (O2) or ozone (O3) as oxidants is a greener alternative to traditional stoichiometric chemical oxidants acs.orgrsc.org. Reactions that maximize atom economy, such as cross-dehydrogenative coupling employing O2, are highly desirable acs.org.

Data Table 5: Green Chemistry Metrics and Modern Advances in Aldehyde Synthesis

| Technology/Principle | Application in Aldehyde Synthesis | Key Benefits | Reference Snippet |

|---|---|---|---|

| Flow Chemistry | Asymmetric Catalysis, Synthesis of Intermediates | Enhanced control, efficiency, scalability, safety | frontiersin.org, bohrium.com, rsc.org, nih.gov, researchgate.net |

| Organocatalysis | Asymmetric Aldol, Michael, Alkylation reactions | Metal-free, reduced toxicity, operational simplicity | frontiersin.org, libretexts.org, mpg.de, bohrium.com, acs.org |

| Biocatalysis | Stereoselective Oxidation/Reduction | Mild conditions, high selectivity, environmentally benign | frontiersin.org, uva.nl, researchgate.net, nih.gov |

| Molecular Oxygen (O2) as Oxidant | Oxidative reactions | Benign oxidant, high atom economy | rsc.org, uva.nl, acs.org |

Compound List:

Norleual (TFA)

Advanced Analytical Methodologies Applied to Norleual Tfa Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of Norleual (TFA)

Spectroscopic techniques are fundamental for determining the molecular structure and identifying functional groups within Norleual (TFA). They also play a vital role in assessing the purity of the compound by detecting and quantifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Norleual (TFA) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the arrangement of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, within the molecule. For Norleual (TFA), NMR analysis can confirm the presence of specific functional groups and the connectivity of atoms, thereby contributing significantly to structural elucidation researchgate.netnih.govnih.gov. By analyzing chemical shifts, coupling constants, and integration of signals, researchers can piece together the molecular architecture of Norleual (TFA). Furthermore, quantitative NMR (qNMR) can be employed for purity assessment, allowing for the determination of the proportion of Norleual (TFA) relative to any impurities present in the sample nih.gov.

Mass Spectrometry (MS) Techniques for Norleual (TFA) Characterization and Quantification

Mass Spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of compounds, providing critical data for structural elucidation and confirmation of identity. Techniques such as high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of Norleual (TFA) researchgate.netnih.govnih.gov. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting ions, which yields information about the molecule's structure and can aid in identifying specific functional groups or substructures researchgate.netnih.govnih.gov. MS is also a key technique for the quantification of Norleual (TFA) and its impurities, often coupled with chromatographic methods.

Chromatographic

Chromatographic techniques are essential for separating Norleual (TFA) from impurities and other components in a sample, enabling both qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis detection or mass spectrometry (LC-MS), is widely used for the analysis of polar compounds and salts like trifluoroacetates researchgate.netchromforum.orghelixchrom.comnih.govshimadzu.co.ukchromatographyonline.comwaters.com. Trifluoroacetic acid (TFA) itself is often used as a mobile phase additive in reversed-phase HPLC to improve peak shape and resolution for basic analytes, and its presence and concentration can affect the chromatographic behavior of Norleual (TFA) chromforum.orgnih.govshimadzu.co.ukchromatographyonline.comwaters.com. Gas Chromatography (GC), typically after derivatization, can also be employed for the analysis of certain types of compounds researchgate.net. The choice of chromatographic method and stationary phase is critical for achieving effective separation and accurate quantification of Norleual (TFA).

Q & A

Q. What is the molecular mechanism by which Norleual (TFA) inhibits the HGF/c-Met pathway, and what experimental methods validate this interaction?

Norleual (TFA) acts as a competitive antagonist of HGF binding to the c-Met receptor, mimicking the hinge region of HGF. Validation involves competitive binding assays using radiolabeled HGF in mouse liver membranes, yielding an IC50 of 3 pM . Additional methods include HGF-dependent cell migration/invasion assays (e.g., Boyden chamber) and phosphorylation analysis (Western blotting for c-Met downstream targets like ERK1/2) .

Q. Which in vitro and ex vivo models are suitable for assessing Norleual (TFA)'s antiangiogenic activity?

In vitro models include endothelial tube formation assays (e.g., Matrigel-based), while ex vivo models utilize aortic ring assays or chick chorioallantoic membrane (CAM) assays. These models measure vascular sprouting inhibition, validated in studies showing Norleual (TFA)'s suppression of HGF-induced angiogenesis .

Q. How should researchers ensure the structural fidelity of Norleual (TFA) in experimental preparations?

Use analytical techniques such as HPLC (≥95% purity) and mass spectrometry to confirm the peptide sequence (Nle-Tyr-Leu-(CH2-NH2)3-4-His-Pro-Phe). Note that early studies incorrectly reported the sequence as Nle-Tyr-Ile, necessitating rigorous batch verification .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to account for variability in Norleual (TFA)'s efficacy across cell lines?

Variability often stems from differences in c-Met receptor density or activation states. Pre-screen cell lines via qPCR (c-Met mRNA levels) and flow cytometry (surface receptor expression). Normalize Norleual (TFA) concentrations using dose-response curves (1–100 pM) and include positive controls (e.g., SU11274, a c-Met inhibitor) .

Q. What strategies resolve contradictions in Norleual (TFA)'s reported effects on non-c-Met pathways, such as angiotensin receptor interactions?

Employ receptor-specific knockdown (siRNA/shRNA) or knockout (CRISPR) models to isolate c-Met-dependent effects. Cross-validate findings using selective angiotensin receptor antagonists (e.g., losartan for AT1) to rule off-target interactions .

Q. How should researchers design studies to explore Norleual (TFA)'s cross-talk with other signaling pathways (e.g., EGFR or VEGF)?

Use phosphoproteomic profiling (LC-MS/MS) or multiplex cytokine arrays to map signaling cascades. Combine Norleual (TFA) with pathway-specific inhibitors (e.g., gefitinib for EGFR) in factorial designs to assess additive/synergistic effects .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing Norleual (TFA)'s dose-dependent effects in heterogeneous tumor models?

Apply mixed-effects models to account for intra-tumor heterogeneity. Use non-linear regression (e.g., four-parameter logistic curve) for IC50 calculations, ensuring replicates (n ≥ 3) and outlier detection (Grubbs' test) .

Q. How can researchers address batch-to-batch variability in Norleual (TFA) synthesis for reproducible results?

Collaborate with certified peptide synthesis facilities providing Certificate of Analysis (CoA) with HPLC/MS data. Include internal reference standards in each experiment (e.g., commercial c-Met inhibitors) to calibrate activity .

Q. What frameworks guide the integration of Norleual (TFA) findings with existing literature on HGF/c-Met antagonists?

Follow systematic review protocols (PRISMA guidelines) to synthesize data. Use tools like CiteSpace for co-citation analysis to identify knowledge gaps and conflicting hypotheses .

Experimental Design and Validation

Q. What controls are essential for in vivo studies evaluating Norleual (TFA)'s anti-metastatic efficacy?

Include vehicle controls (saline/TFA buffer), positive controls (e.g., cabozantinib), and genetic controls (c-Met-deficient mice). Monitor pharmacokinetics (plasma half-life via LC-MS) and toxicity (ALT/AST levels) .

Q. How can researchers validate Norleual (TFA)'s specificity in complex biological systems?

Use orthogonal assays: Surface plasmon resonance (SPR) for binding kinetics, and transcriptomic profiling (RNA-seq) to assess off-target gene modulation. Compare results with c-Met-specific antibodies (e.g., onartuzumab) .

Data Presentation and Reproducibility

Q. What are the best practices for visualizing Norleual (TFA)'s inhibitory effects in publications?

Use dose-response curves with error bars (SEM) and insets for structural diagrams. Tabulate IC50 values with 95% confidence intervals. Follow journal guidelines (e.g., APA) for figure legends and statistical annotations .

Q. How can researchers enhance reproducibility when sharing Norleual (TFA) data?

Deposit raw data in public repositories (e.g., Zenodo) and provide detailed protocols on protocols.io . Specify peptide storage conditions (-80°C in lyophilized form) and reconstitution buffers (e.g., PBS with 0.1% BSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.